molecular formula C15H14ClN3 B11406763 N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine

Cat. No.: B11406763
M. Wt: 271.74 g/mol
InChI Key: PURLPPPIWWGPMX-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine: is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-chlorobenzyl chloride and 1-methyl-1H-benzimidazole.

    Reaction Conditions: The reaction involves nucleophilic substitution where the benzimidazole nitrogen attacks the benzyl chloride, displacing the chloride ion.

    Catalysts and Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the nitro group if present in derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Products may include benzylic alcohols or ketones.

    Reduction: Amines or hydroxylamines can be formed.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the development of more complex molecules.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to DNA or proteins, disrupting their normal function. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

  • N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide
  • D-phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide
  • D-leucyl-N-(3-chlorobenzyl)-L-prolinamide

Uniqueness:

  • N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C15H14ClN3/c1-19-14-8-3-2-7-13(14)18-15(19)17-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

PURLPPPIWWGPMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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